4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(11-3-12-7)4(1-9)2-10-6/h2-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIAXYEUNOMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation-Oximation-Dehydration Route
This method is described in patent CN113354650B and involves three main steps starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
Step 1: Formylation
Phosphorus oxychloride (POCl3) reacts with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then reacts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.Step 2: Oximation
The aldehyde undergoes oximation with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime.Step 3: Dehydration
The oxime is dehydrated using a suitable dehydrating agent to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
This method is noted for its mild reaction conditions, simple operation, low equipment requirements, and suitability for industrial scale-up. The raw materials are inexpensive and readily available, making the process economically viable.
Alternative Routes via Nucleophilic Aromatic Substitution and Coupling
Research articles report the synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing carbonitrile groups through nucleophilic aromatic substitution of halogenated intermediates, followed by functional group transformations such as methylation, bromination, and coupling reactions with amines or pyrroles. These methods provide access to a variety of substituted derivatives but require multiple steps and careful control of reaction parameters.
The formylation-oximation-dehydration route is advantageous for industrial production due to its use of inexpensive reagents, mild reaction conditions, and straightforward operation. It avoids harsh conditions and complex purification steps, making it cost-effective and scalable.
The multi-step cyclization and chlorination method achieves higher yields and product purity by optimizing reagent addition and reaction control. The ability to recycle unreacted starting materials enhances sustainability. The process is environmentally favorable by reducing waste and solvent use.
Synthetic versatility is provided by nucleophilic aromatic substitution and coupling methods, allowing for the preparation of a wide range of functionalized pyrrolo[2,3-d]pyrimidines. However, these methods tend to be more complex and may require extensive purification.
The preparation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be effectively achieved by several synthetic routes, each with distinct advantages:
- The formylation-oximation-dehydration method offers a simple, cost-effective, and scalable industrial process.
- The optimized multi-step cyclization and chlorination method provides high yield and purity with ecological benefits.
- Coupling and substitution strategies enable structural diversification but are more complex.
Choosing the appropriate method depends on the desired scale, purity, and derivative scope. Current research emphasizes process efficiency, environmental impact reduction, and industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.
Cyclization Reactions: The cyano group at the 7-position can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, dichloromethane, and various nucleophiles such as amines and thiols. Reaction conditions typically involve room temperature to moderate heating, with reaction times ranging from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity .
Scientific Research Applications
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine: Derivatives of this compound have been investigated for their anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to the enzyme DNA gyrase, inhibiting its activity and preventing bacterial DNA replication . Additionally, the compound has been shown to induce apoptosis in cancer cells by activating proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Structural Differences:
Impact of Chlorine vs. Other Groups:
- The chlorine atom in the parent compound contributes to high ligand efficiency (LE up to 0.83) and novel binding motifs, as seen in kinase inhibition studies .
- Amino or alkoxy substituents (e.g., butylamino, methoxyphenyl) improve solubility but may reduce affinity due to decreased electrophilicity .
Physical and Spectral Properties
Comparative Data:
Key Observations:
- The cyano group’s IR absorption (~2200 cm⁻¹) is consistent across derivatives, confirming structural integrity .
- Amino-substituted derivatives exhibit improved solubility due to hydrogen-bonding capabilities .
Biological Activity
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS Number: 1311275-24-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClN₄ |
| Molecular Weight | 178.58 g/mol |
| CAS Number | 1311275-24-7 |
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these pathogens ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial potential when compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL .
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated significant cytotoxic effects on T-lymphoblastic cell lines with half-maximal inhibitory concentration (CC₅₀) values as low as 9 nM. Notably, it exhibited high selectivity, showing no cytotoxic effects on non-cancerous cells or other cancer lines such as HeLa S3 and HepG2 at concentrations up to 10 µM .
The mechanism through which this compound exerts its biological effects involves inhibition of specific enzymes crucial for cellular metabolism and proliferation. For example, it has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), with IC₅₀ values reported in the low nanomolar range against both human and Mycobacterium tuberculosis PNP . This inhibition is significant as PNP plays a vital role in purine metabolism, making it a target for cancer therapies.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the pyrrolo[3,2-d]pyrimidine scaffold, including this compound. The compounds were screened for their inhibitory effects on various cancer cell lines. The results indicated that this particular compound exhibited selective toxicity towards T-cell lines while sparing normal cells .
Antimicrobial Efficacy Evaluation
Another study assessed the antimicrobial efficacy of several pyrrole derivatives, including our compound of interest. The results demonstrated that derivatives containing the pyrrolo[3,2-d]pyrimidine structure showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Q & A
Q. Basic
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity, while methanol/isopropanol balance solubility and reactivity .
- Temperature : Substitutions with amines (e.g., aniline) require reflux (60–80°C, 5–7h) for >80% conversion .
- Catalysts : Acidic conditions (p-TsOH) accelerate arylaminations by stabilizing intermediates .
How can computational methods predict and optimize synthetic pathways?
Q. Advanced
- Reaction path search : Quantum chemical calculations (DFT) model transition states and activation barriers for chlorination/amination steps .
- Machine learning : Training datasets on pyrrolo-pyrimidine analogs predict optimal solvents/reagents (e.g., DMF vs. THF for cyclization) .
- Retrosynthesis tools : Platforms like Pistachio prioritize routes based on atom economy and step efficiency .
How to resolve contradictions in reported reaction yields (e.g., 65% vs. 85%)?
Q. Advanced
- Parameter analysis : Compare purity of starting materials (e.g., 3-aminopyrrole >98% vs. 95%), solvent dryness, and heating uniformity .
- Byproduct profiling : LC-MS identifies side products (e.g., dechlorinated derivatives) from incomplete reactions .
- Reproducibility protocols : Standardize inert atmosphere (N₂/Ar) and moisture control (<50 ppm H₂O) .
What strategies enable selective functionalization of the pyrrole vs. pyrimidine rings?
Q. Advanced
- Protecting groups : Boc-protect amines on the pyrrole to direct substitutions to the pyrimidine .
- Catalytic directing : Pd-mediated C–H activation selectively functionalizes the 5-position .
- Steric effects : Bulky substituents (e.g., ethyl at 5-position) hinder electrophilic attacks on the pyrrole .
What mechanistic insights explain variability in Suzuki coupling efficiency?
Q. Advanced
- Oxidative addition : Chlorine at the 4-position slows Pd(0) insertion; electron-deficient ligands (XPhos) improve kinetics .
- Transmetallation : Boronic acid solubility in ethanol/H₂O mixtures (3:1) enhances aryl transfer .
- Computational modeling : Transition-state analysis reveals steric clashes with 7-cyano groups, requiring optimized catalyst loading (5–10 mol%) .
How to mitigate hygroscopicity and stability issues during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
